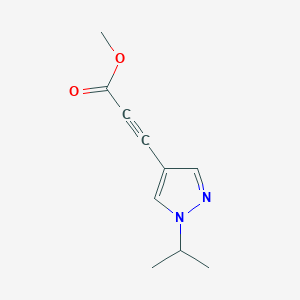

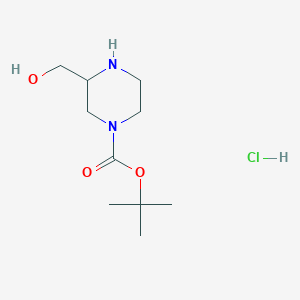

![molecular formula C13H10N6O B11810913 7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Ciano-7-amino-3-bencil-4-oxo-1,4-dihidropirazolo[5,1-c][1,2,4]triazina: es un compuesto heterocíclico que pertenece a la clase de las pirazolo[5,1-c][1,2,4]triazinas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 8-ciano-7-amino-3-bencil-4-oxo-1,4-dihidropirazolo[5,1-c][1,2,4]triazina normalmente implica la alquilación de 8-ciano-7-amino-3-terc-butil-4-oxo-4,6-dihidropirazolo[5,1-c][1,2,4]triazina. La reacción se lleva a cabo utilizando hidruro de sodio (NaH) y yoduro de metilo (MeI) en dimetilformamida (DMF) para producir el derivado N1-sustituido. Este intermedio se trata entonces con bromuro de bencilo para obtener el producto final .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y el empleo de reactores de flujo continuo para aumentar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Alquilación: El compuesto experimenta reacciones de alquilación para formar derivados N1-sustituidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes

Alquilación: Hidruro de sodio (NaH), yoduro de metilo (MeI), dimetilformamida (DMF).

Reducción: Tetrahidruroborato de litio, complejo de trifluoruro de boro-éter dietílico.

Principales productos formados

Derivados N1-sustituidos: Formados a través de reacciones de alquilación.

Productos reducidos: Formados a través de reacciones de reducción de grupos éster.

Aplicaciones Científicas De Investigación

Química

Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de estructuras heterocíclicas más complejas.

Catálisis: Posible uso como ligando en reacciones catalíticas.

Biología y medicina

Farmacología: Investigado por su potencial como farmacóforo en el diseño de fármacos debido a sus características estructurales únicas.

Industria

Ciencia de materiales:

Mecanismo De Acción

El mecanismo de acción exacto de 8-ciano-7-amino-3-bencil-4-oxo-1,4-dihidropirazolo[5,1-c][1,2,4]triazina no está bien documentado. Sus efectos probablemente se medien a través de interacciones con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Se necesita más investigación para dilucidar los mecanismos moleculares precisos involucrados.

Comparación Con Compuestos Similares

Compuestos similares

8-Ciano-7-amino-3-terc-butil-4-oxo-1,4-dihidropirazolo[5,1-c][1,2,4]triazina: Un compuesto estrechamente relacionado con un grupo terc-butilo en lugar de un grupo bencilo.

8-Ciano-7-amino-3-etil-4-oxo-1,4-dihidropirazolo[5,1-c][1,2,4]triazina: Otro compuesto similar con un grupo etilo.

Propiedades

Fórmula molecular |

C13H10N6O |

|---|---|

Peso molecular |

266.26 g/mol |

Nombre IUPAC |

7-amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |

InChI |

InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2 |

Clave InChI |

SWCYZZLIZWDXJY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

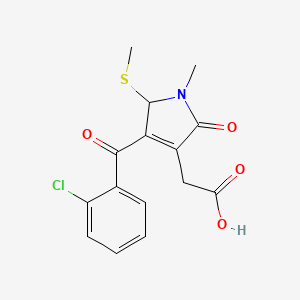

![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)